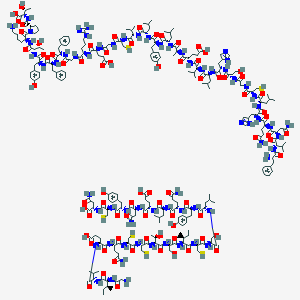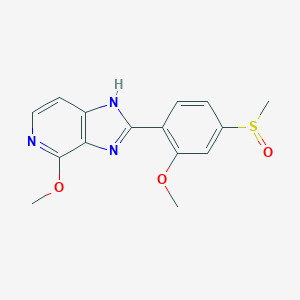
4-Methoxyisomazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyisomazole, also known as 4-MI, is a heterocyclic organic compound that has been of interest in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a useful tool for studying different biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 4-Methoxyisomazole is not fully understood. However, it is believed to work by inhibiting the activity of nitric oxide synthase, an enzyme that produces nitric oxide in the body. Nitric oxide is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting nitric oxide synthase, this compound may be able to modulate these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methoxyisomazole in lab experiments is its unique structure, which allows for the study of specific biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it a cost-effective tool for research. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several potential future directions for research on 4-Methoxyisomazole. One area of interest is its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, this compound may have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been of interest in scientific research due to its potential applications in various fields. Its unique structure and ability to modulate specific biochemical and physiological processes make it a useful tool for studying different aspects of biology. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 4-Methoxyisomazole involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of a base. This reaction produces a mixture of two isomers, this compound and 3-MI, which can be separated using column chromatography. The yield of the synthesis is typically around 50%.
Scientific Research Applications
4-Methoxyisomazole has been used in scientific research for a variety of applications. It has been studied as a potential anti-inflammatory agent, as well as a tool for studying the role of nitric oxide in various physiological processes. Additionally, this compound has been investigated as a potential treatment for cancer, due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
127356-07-4 |
|---|---|
Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-methoxy-2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-8-9(22(3)19)4-5-10(12)14-17-11-6-7-16-15(21-2)13(11)18-14/h4-8H,1-3H3,(H,17,18) |
InChI Key |
LFILHNZRWSZVFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC |
synonyms |
4-methoxyisomazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




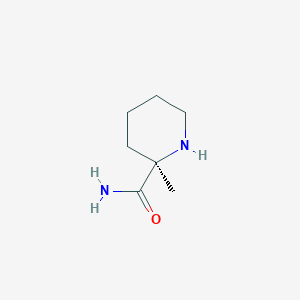
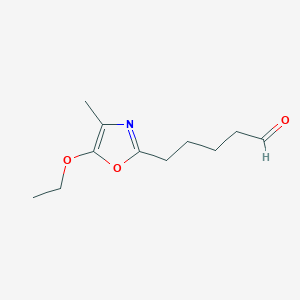



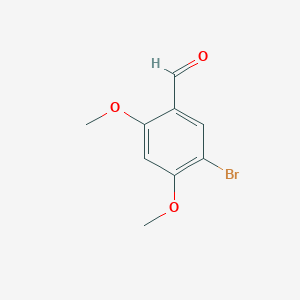
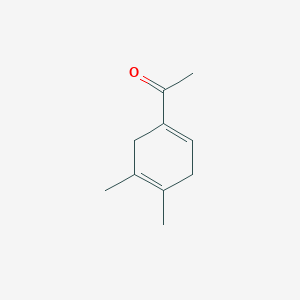

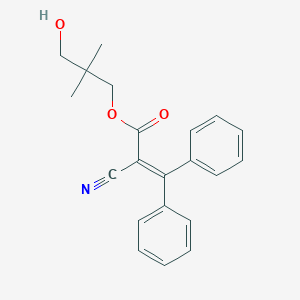
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)

